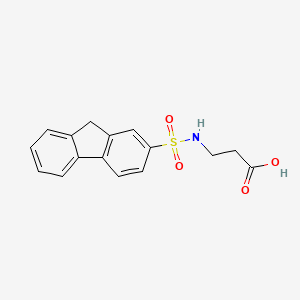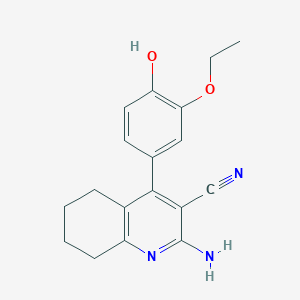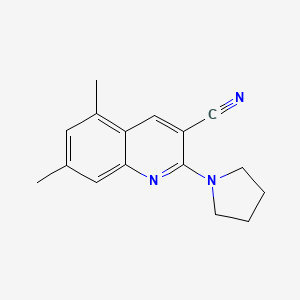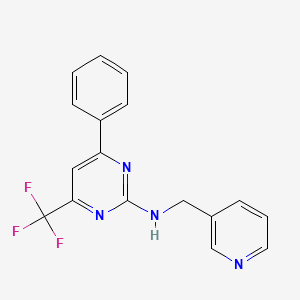
4-phenyl-N-(3-pyridinylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-N-(3-pyridinylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine is a member of pyrimidines.
Wissenschaftliche Forschungsanwendungen
Polyimide Synthesis and Characterization : This compound has been used in the synthesis of novel polyimides, which are known for their high thermal stability, good mechanical properties, and low dielectric constants. These polyimides exhibit excellent solubility in polar solvents and can form strong, flexible films with high thermal stability and good optical transparency (Ma et al., 2010, Journal of Fluorine Chemistry).
Enhancement of Material Properties : Research has shown that incorporating the pyrimidinamine derivative into polyimides results in materials with desirable properties like higher solubility, good thermal stability, and outstanding mechanical properties. This makes them suitable for various advanced applications, including in the microelectronics industry (Wang et al., 2008, Journal of Fluorine Chemistry).
Development of Organosoluble Polyimides : Studies have demonstrated the synthesis of novel organosoluble polyimides, leveraging the compound's unique structure to enhance solubility and thermal stability. These polyimides show promise in various industrial applications due to their strong and flexible nature (Liu et al., 2002, Journal of Polymer Science Part A).
Exploration in Optical and Electronic Applications : The compound has been used in the design of fluorescent polyimides, indicating its potential in optical and electronic applications. The resulting materials show high solubility, excellent thermal stability, and strong fluorescence intensity, highlighting their suitability for high-tech optoelectronic applications (Huang et al., 2012, Designed Monomers and Polymers).
Eigenschaften
Molekularformel |
C17H13F3N4 |
|---|---|
Molekulargewicht |
330.31 g/mol |
IUPAC-Name |
4-phenyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H13F3N4/c18-17(19,20)15-9-14(13-6-2-1-3-7-13)23-16(24-15)22-11-12-5-4-8-21-10-12/h1-10H,11H2,(H,22,23,24) |
InChI-Schlüssel |
JUYPHOHITMKBLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NCC3=CN=CC=C3)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NCC3=CN=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3S,5R,8S,9S,10S,13S,14S,17R)-1,3,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one](/img/structure/B1195732.png)
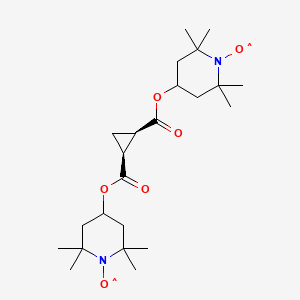
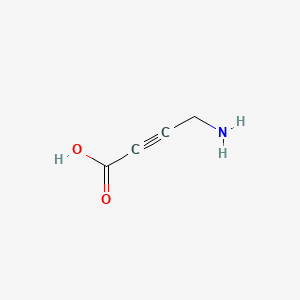

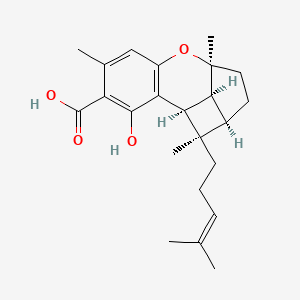
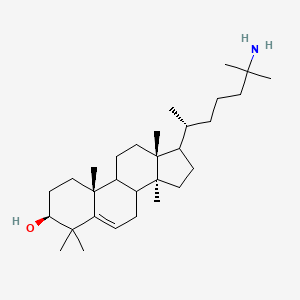
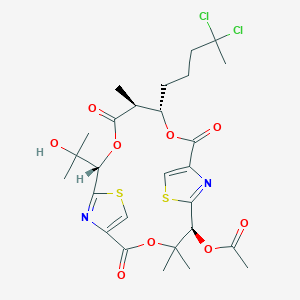
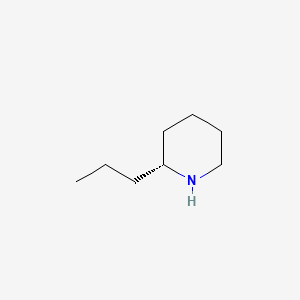
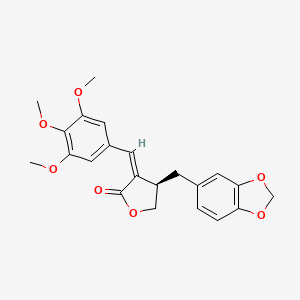
![1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea](/img/structure/B1195749.png)
